3-(Allyloxy)-5-methylphenol
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the functional groups present. It may also include information about the compound’s appearance (color, state of matter), odor, and other physical characteristics .
Synthesis Analysis
Synthesis analysis involves detailing the methods and conditions under which the compound can be synthesized. This includes the starting materials, reagents, catalysts, temperature, pressure, and other conditions, as well as the steps of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. It can be done using various spectroscopic methods like NMR, IR, UV-Vis, etc .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants and products, the conditions under which the reaction occurs, the mechanism of the reaction, and the rate of the reaction .Physical and Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include reactivity, flammability, and types of reactions the compound can undergo .Scientific Research Applications
Synthesis and Chemical Properties
- Derivative Synthesis and NMR Studies : Research by Mamedov et al. (2015) explored the synthesis and NMR investigations of derivatives of 3-(Allyloxy)-5-methylphenol, revealing intramolecular hydrogen bonds and cyclization in these derivatives. The study highlighted conformational and keto-enol tautomeric transitions in these compounds (Mamedov, Bayramov, Mamedova, & Maharramov, 2015).
Industrial and Material Science Applications
- Corrosion Inhibition : A study by Maharramov et al. (2018) found that derivatives of this compound serve as effective corrosion inhibitors for mild steel in brine-kerosene solutions. This highlights its potential use in corrosion protection in industrial settings (Maharramov, Mamedova, Bayramov, & Mamedov, 2018).
Pharmaceutical and Biomedical Research
- Antioxidant and Biological Activities : Mastelić et al. (2008) synthesized derivatives of this compound and found them to exhibit significant antioxidative properties and reduced cytotoxic effects, suggesting potential applications in experimental cancer treatments (Mastelić et al., 2008).
- Anti-Proliferative Effects : Ran et al. (2012) investigated allylated biphenols, related to this compound, for their anti-proliferative activity and found significant effects on the proliferation of various cancer cell lines, indicating potential as anti-tumor agents (Ran, Ma, Wang, Chen, Wang, Peng, & Chen, 2012).
Microbiology and Biotechnology
- Antimicrobial Properties : Arumugam et al. (2010) isolated 2-Allyloxyphenol, a related compound, from a marine actinobacterium, revealing its antimicrobial and antioxidant properties. This discovery opens up potential applications in food preservation and oral disinfectants (Arumugam, Mitra, Jaisankar, Dasgupta, Sen, Gachhui, Mukhopadhyay, & Mukherjee, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-methyl-5-prop-2-enoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-3-4-12-10-6-8(2)5-9(11)7-10/h3,5-7,11H,1,4H2,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTJNXEJCYCCNSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC=C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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